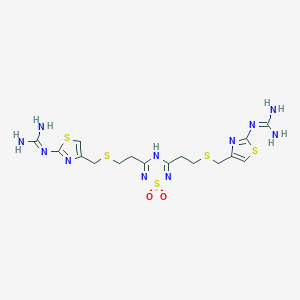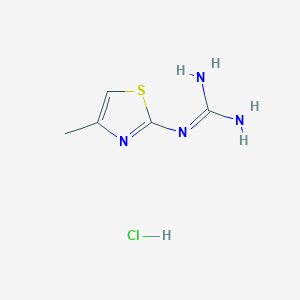
(+)-Tomoxetine
Vue d'ensemble
Description
(+)-Tomoxetine, also known as ®-Tomoxetine, is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The compound is known for its ability to increase the levels of norepinephrine in the brain, which helps in improving attention and reducing impulsivity and hyperactivity in patients with ADHD.
Applications De Recherche Scientifique
(+)-Tomoxetine has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of selective norepinephrine reuptake inhibitors.
Biology: The compound is used in research to understand the role of norepinephrine in the brain and its impact on behavior and cognition.
Medicine: this compound is extensively studied for its therapeutic potential in treating ADHD and other related disorders.
Industry: The compound is used in the development of new pharmaceuticals targeting the norepinephrine system.
Mécanisme D'action
Target of Action
The primary target of (+)-Tomoxetine, also known as Atomoxetine, is the norepinephrine transporter (NET) . NET is a protein that plays a crucial role in the regulation of norepinephrine levels in the synaptic cleft .
Mode of Action
This compound acts as a selective norepinephrine reuptake inhibitor (NRI) . It binds to NET and inhibits the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced signaling through norepinephrine pathways.
Biochemical Pathways
The increased norepinephrine levels in the synaptic cleft enhance signaling through various biochemical pathways. These pathways include the adenylate cyclase pathway and the phosphatidylinositol pathway , both of which are involved in the regulation of various cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . After oral administration, this compound is rapidly absorbed and widely distributed throughout the body. It is metabolized primarily by the liver, specifically by the cytochrome P450 2D6 enzyme . The metabolites are then excreted in the urine .
Result of Action
The increased norepinephrine signaling resulting from the action of this compound has various molecular and cellular effects. These include increased neuronal firing rates , enhanced synaptic plasticity , and improved cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, co-administration of other drugs , and individual genetic variations in the cytochrome P450 2D6 enzyme can affect the metabolism and hence the efficacy of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Tomoxetine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to separate the desired enantiomer, this compound, from its mirror image.
Final Purification: The final step involves purification of the compound to achieve the desired purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-throughput reactors and advanced purification techniques to ensure consistent quality and high yield. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its pharmacological activity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Tomoxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield various reduced forms of the compound.
Comparaison Avec Des Composés Similaires
(+)-Tomoxetine is unique compared to other similar compounds due to its high selectivity for the norepinephrine transporter. Similar compounds include:
Atomoxetine: Another selective norepinephrine reuptake inhibitor used in the treatment of ADHD.
Reboxetine: A norepinephrine reuptake inhibitor with similar pharmacological properties.
Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake but with less selectivity.
The uniqueness of this compound lies in its enantiomeric purity and its specific action on the norepinephrine transporter, which contributes to its efficacy and safety profile in the treatment of ADHD.
Propriétés
IUPAC Name |
(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCDTVCOLNTBX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147075 | |
| Record name | (+)-Tomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105314-53-2 | |
| Record name | (+)-Tomoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105314532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATOMOXETINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZZJ3T1SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-tomoxetine interact with its target?
A1: this compound acts as a norepinephrine reuptake inhibitor. It binds to the norepinephrine transporter (NET), primarily located on presynaptic noradrenergic neurons. [, , ] This binding prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, effectively increasing the concentration of norepinephrine available to interact with postsynaptic receptors. [, , ]
Q2: What are the downstream effects of this compound's interaction with NET?
A2: The increased synaptic norepinephrine concentration due to this compound's action on NET leads to enhanced noradrenergic neurotransmission. This can manifest as:
- Improved attention and focus: Norepinephrine plays a crucial role in regulating attention and executive function. [, ]
- Reduced hyperactivity and impulsivity: Elevated norepinephrine levels can modulate these behavioral aspects. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C17H21NO and a molecular weight of 255.36 g/mol.
Q4: Is there any information available on the spectroscopic data for this compound?
A4: While the provided research papers don't delve into detailed spectroscopic characterization, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to elucidate the structure and confirm the identity of this compound.
Q5: How does the stereochemistry of tomoxetine influence its activity?
A5: Studies have shown that the (−)-enantiomer of tomoxetine (also known as atomoxetine) is the more potent enantiomer in inhibiting norepinephrine uptake. [, ] The (+)-enantiomer exhibits significantly weaker activity at the NET compared to the (−)-enantiomer. [, ]
Q6: Are there any other structural modifications that impact the activity of tomoxetine?
A6: The trifluoromethyl group on the phenoxy ring in the related compound fluoxetine is crucial for its selectivity towards serotonin uptake inhibition. [, ] In contrast, tomoxetine, with a methyl group in that position, displays selectivity for norepinephrine uptake inhibition. This highlights the importance of substituents on the phenoxy ring for target selectivity. [, , ]
Q7: Are there any specific formulation strategies for tomoxetine?
A7: The provided research papers primarily focus on the synthesis and preclinical evaluation of tomoxetine. While they don't delve into specific formulation strategies, common pharmaceutical approaches like salt formation (e.g., hydrochloride salt), particle size reduction, and the use of excipients can be employed to enhance solubility, bioavailability, and stability. [, , ]
Q8: What is the pharmacokinetic profile of tomoxetine?
A8: Tomoxetine is orally active and well-absorbed after oral administration. [, , ] It undergoes metabolism in the liver, and its major metabolic pathway involves cytochrome P450 (CYP) enzymes, particularly CYP2D6. []
Q9: What in vitro models are used to study tomoxetine's activity?
A9: Researchers often use synaptosomes prepared from rat hypothalamus to study tomoxetine's ability to inhibit norepinephrine uptake in vitro. [, , ]
Q10: What animal models are used to assess tomoxetine's efficacy?
A10: Tomoxetine's effects on attention and hyperactivity have been studied in various animal models, including spontaneously hypertensive rats (SHR). [, ] These models help researchers understand the compound's potential therapeutic benefits in conditions like ADHD.
Q11: Has this compound been evaluated in clinical trials?
A11: While the research papers don't explicitly mention clinical trials for this compound, they highlight the clinical relevance of its enantiomer, (−)-tomoxetine (atomoxetine), in treating ADHD. [, , , ] Atomoxetine has undergone extensive clinical evaluation and is an approved medication for ADHD.
Q12: Are there any other compounds with a similar mechanism of action to this compound?
A12: Other norepinephrine reuptake inhibitors, such as desipramine and reboxetine, share a similar mechanism of action with this compound. [, , ] These compounds differ in their chemical structures, pharmacokinetic properties, and selectivity for NET.
Q13: What are some key resources for researchers studying this compound?
A13: Essential resources include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


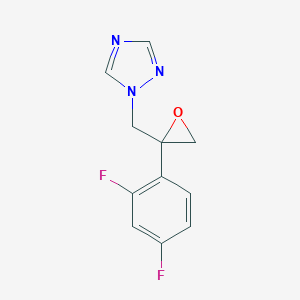
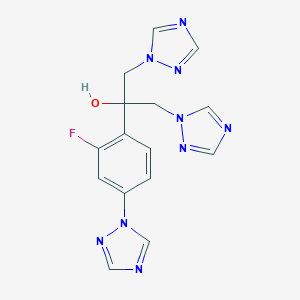
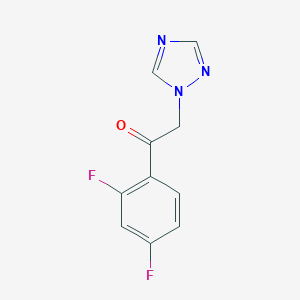
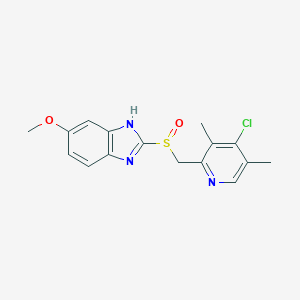
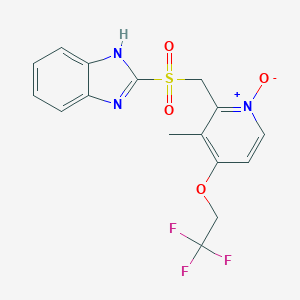
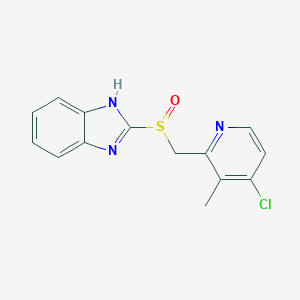
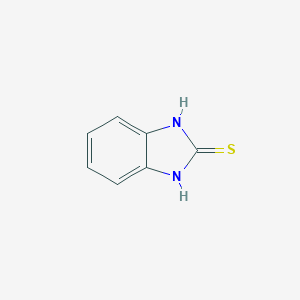


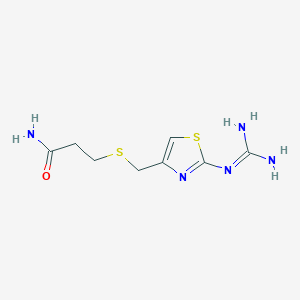
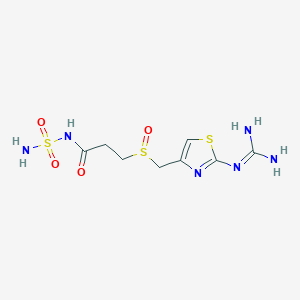
![[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride](/img/structure/B194844.png)
